molecular formula C16H20N2O3 B5313542 3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine

3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine

Cat. No. B5313542
M. Wt: 288.34 g/mol
InChI Key: HMBWCLZWWZMIHT-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine is a chemical compound with potential applications in scientific research. This compound is also known as DMAP-NP and has a molecular formula of C17H20N2O3. DMAP-NP is a piperidine derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of DMAP-NP is not fully understood. However, it has been proposed that DMAP-NP interacts with specific receptors in cells and tissues, leading to changes in cellular function and signaling pathways.
Biochemical and Physiological Effects:
DMAP-NP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAP-NP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMAP-NP has several advantages as a research tool. It is easy to synthesize, has excellent fluorescent properties, and has been shown to have promising applications in the field of fluorescence imaging. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain cellular receptors.

Future Directions

There are several future directions for the study of DMAP-NP. One potential direction is the development of more specific and targeted derivatives of DMAP-NP for use in scientific research. Another direction is the investigation of the potential therapeutic applications of DMAP-NP in the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAP-NP and its interactions with cellular receptors.

Synthesis Methods

The synthesis of DMAP-NP has been achieved by various methods. One of the most commonly used methods is the reaction of 3,5-dimethylpiperidine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. This method yields DMAP-NP as a yellow solid with a purity of over 95%.

Scientific Research Applications

DMAP-NP has been studied for its potential applications in scientific research. One of the most promising applications is in the field of fluorescence imaging. DMAP-NP has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological structures such as cells and tissues.

properties

IUPAC Name

(E)-1-(3,5-dimethylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-9-13(2)11-17(10-12)16(19)8-5-14-3-6-15(7-4-14)18(20)21/h3-8,12-13H,9-11H2,1-2H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBWCLZWWZMIHT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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